molecular formula C16H18N4O3 B4115335 N-(4-acetylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarboxamide

N-(4-acetylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarboxamide

Cat. No. B4115335
M. Wt: 314.34 g/mol
InChI Key: DQWKFSRWQYIFHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarboxamide, also known as AMPH, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarboxamide is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. In the brain, N-(4-acetylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarboxamide has been shown to increase the release of dopamine, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and neuroprotective activity, N-(4-acetylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarboxamide has been shown to have anti-inflammatory and antioxidant activity. It has also been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-acetylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarboxamide in lab experiments is that it is relatively easy to synthesize and is readily available. However, one limitation is that it can be toxic to cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarboxamide. One area of research could be the development of new cancer treatments based on the antitumor activity of N-(4-acetylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarboxamide. Another area of research could be the study of the neuroprotective effects of N-(4-acetylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarboxamide and its potential use in the treatment of neurodegenerative disorders. Additionally, further research could be done to better understand the mechanism of action of N-(4-acetylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarboxamide and its biochemical and physiological effects.

Scientific Research Applications

N-(4-acetylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarboxamide has been used in a variety of scientific research applications. One area of research where N-(4-acetylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarboxamide has shown promise is in the study of cancer. Studies have shown that N-(4-acetylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarboxamide has antitumor activity in vitro and in vivo, and it has been suggested that this compound may be a potential candidate for the development of new cancer treatments.
Another area of research where N-(4-acetylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarboxamide has been studied is in the field of neuroscience. N-(4-acetylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarboxamide has been shown to have dopaminergic activity, and it has been suggested that this compound may be useful in the study of Parkinson's disease and other neurodegenerative disorders.

properties

IUPAC Name

1-(4-acetylphenyl)-3-[[2-(1-methylpyrrol-2-yl)acetyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-11(21)12-5-7-13(8-6-12)17-16(23)19-18-15(22)10-14-4-3-9-20(14)2/h3-9H,10H2,1-2H3,(H,18,22)(H2,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWKFSRWQYIFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)CC2=CC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.